Cas no 14131-68-1 (N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide)

14131-68-1 structure
Nome del prodotto:N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine
- ACETYLCHONDROSAMINE
- ACETYL-D-GALACTOSAMINE
- AM-1
- D-GALNAC
- N-acelyl-D-glucosamine
- N-ACETEYL-D-GALACTOSAMINIDE
- N-ACETUL-D-GALACTOSAMINE
- N-ACETYLCHONDROSAMINE
- N-ACETYL-D-CHONDROSAMINE
- N-ACETYL-D-GALACTOSAMINIDE
- N-acetyl-D-glucosamine
- N-acetylglucosamine
- N-Acetyl-b-D-glucosamine
- 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOSAMINE
- 2-Acetamido-2-deoxy-b-D-glucopyranosylamine
- N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxyMethyl)tetrahydro-2H-pyran-3-yl)acetaMide
- N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide
- 2-Acetamido-2-deoxy-b-D-glucose
- pharmaceutical aid
- CHEMBL447878
- 2-Acetamido-2-deoxy-beta-delta-glucose
- betaGlcNAc
- Spectrum2_001353
- Spectrum4_001179
- SCHEMBL21358982
- HMS501B14
- Q284367
- DTXSID301045979
- NCGC00178341-01
- IDI1_000352
- C03878
- CHEBI:28009
- 2-(acetylamino)-2-deoxy-beta-D-glucopyranose
- KBio2_004047
- 2-ACETAMIDO-2-DEOXY-.BETA.-D-GLUCOSE
- 2-deoxy-2-acetamido-beta-D-glucopyranose
- b-N-Acetyl-D-glucosamine
- 2-Acetamido-2-deoxy-beta-D-glucose
- KBioSS_001479
- NINDS_000352
- (1->4)-2-acetamido-2-deoxy-beta-D-glucan
- AT21015
- WURCS=2.0/1,1,0/(a2122h-1b_1-5_2*NCC/3=O)/1/
- b-N-Acetylglucosamine
- OVRNDRQMDRJTHS-FMDGEEDCSA-N
- bmse000231
- 137630-09-2
- beta-N-Acetylglucosamin
- acetylglucosamine
- 14131-68-1
- SPECTRUM1500715
- N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide
- NAcGlc
- KBio2_006615
- C8H15NO6
- [4)-beta-D-GlcpNAc(1->]n
- HMS1921E22
- GLUCOPYRANOSE, 2-ACETAMIDO-2-DEOXY-, .BETA.-D-
- SPBio_001565
- beta-N-Acetyl-D-glucosamine
- SCHEMBL19345
- GlcNAc-beta
- n-acetyl-.beta.-d-glucosamine
- Epitope ID:135813
- [1,4-(N-Acetyl-beta-D-glucosaminyl)]n
- beta-N-Acetyl-delta-glucosamine
- .BETA.-N-ACETYLGLUCOSAMIN
- KBio3_002240
- BSPBio_003020
- 2-acetamido-2-deoxy-beta-D-glucopyranose
- 72-87-7
- 1398-61-4
- DivK1c_000352
- ssGlcNAc-R
- 8P59336F68
- Spectrum3_001400
- KBioGR_001817
- 125304-10-1
- Cheon shim bo yun
- 2-ACETAMIDO-2-DEOXY-.BETA.-D-GLUCOPYRANOSE
- N-Acetyl-D-glucosamine, USP grade
- Poly-(b1-4)-N-acetyl glucosamine/Poly-(a1-4)-N-acetyl glucosamine
- N-acetyl-D-glucosamine (complete stereochemistry)
- BDBM50481442
- Crab Shell Chitin
- CCG-39291
- KBio1_000352
- Glucopyranose, 2-acetamido-2-deoxy-, beta-D-
- Spectrum_000999
- CHEBI:17029
- AKOS015960418
- N-Acetyl-beta-D-glucosamine
- AC-11093
- N-Acetyl Glucosamine
- Beta-N-Acetylglucosamine
- UNII-8P59336F68
- 2-acetamido-2-deoxyhexopyranose
- 103094-10-6
- KBio2_001479
-
- MDL: MFCD00797589
- Inchi: InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
- Chiave InChI: MCGXOCXFFNKASF-FMDGEEDCSA-N
- Sorrisi: CC(N[C@H]1[C@H](N)O[C@H](CO)[C@@H](O)[C@@H]1O)=O
Proprietà calcolate
- Massa esatta: 221.08995
- Massa monoisotopica: 220.106
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 237
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 125A^2
- XLogP3: _2
Proprietà sperimentali
- Densità: 1.43
- Punto di fusione: 103-112°C dec.
- Punto di ebollizione: 556.2°Cat760mmHg
- Punto di infiammabilità: 290.2°C
- Indice di rifrazione: 1.576
- PSA: 119.25
- LogP: -2.02000
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Informazioni sulla sicurezza
- Condizioni di conservazione:−20°C
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
AstaTech | AT21015-1/G |
N-ACETYL-BETA-D-GLUCOSAMINE |
14131-68-1 | 95% | 1g |
$999 | 2023-09-19 | |
Enamine | EN300-258469-1.0g |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
14131-68-1 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-258469-1g |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
14131-68-1 | 1g |
$0.0 | 2023-09-14 |
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Letteratura correlata
-
1. Application of β-1,4-galactosyltransferase in the synthesis of complex branched-chain oligosaccharide mimics of fragments of the capsular polysaccharide of Streptococcus pneumoniae type 14Jutta Niggemann,Johannis P. Kamerling,Johannes F. G. Vliegenthart J. Chem. Soc. Perkin Trans. 1 1998 3011
-
Xin Qiu,Antony J. Fairbanks Org. Biomol. Chem. 2020 18 7355
-
Adam Forman,Roland Pfoh,Alexander Eddenden,P. Lynne Howell,Mark Nitz Org. Biomol. Chem. 2019 17 9456
-
Alei Zhang,Guoguang Wei,Xiaofang Mo,Ning Zhou,Kequan Chen,Pingkai Ouyang Green Chem. 2018 20 2320
-
5. An LC-MS based untargeted metabolomics study identified novel biomarkers for coronary heart diseaseRuijun Li,Fengyu Li,Qiang Feng,Zhipeng Liu,Zhuye Jie,Bo Wen,Xun Xu,Shilong Zhong,Guanglei Li,Kunlun He Mol. BioSyst. 2016 12 3425
14131-68-1 (N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide) Prodotti correlati
- 4229-38-3(2-Acetamido-2-deoxy-b-D-glucosylamine)
- 2680854-67-3(3-(4-acetamido-1-ethyl-1H-pyrazol-5-yl)propanoic acid)
- 2228838-72-8({1-2-(1H-1,3-benzodiazol-2-yl)ethyl-2,2-difluorocyclopropyl}methanamine)
- 2172592-62-8(2-{1,2,4triazolo1,5-apyrazin-5-yl}ethan-1-ol)
- 2093965-97-8(3-(2-chloropyridin-4-yl)-N-methyl-N-[(2R,3S)-2-(pyridin-3-yl)oxolan-3-yl]prop-2-enamide)
- 2413253-01-5(1,3,2-Dioxaborolane, 2,2'-(1,8-naphthalenediyl)bis[4,4,5,5-tetramethyl-)
- 946262-99-3(N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-2-phenylacetamide)
- 1261859-23-7(3-Methoxy-2-nitro-6-(2,4,5-trichlorophenyl)pyridine)
- 1383706-53-3(1-benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester hydrochloride)
- 1806148-15-1(2-(Bromomethyl)-3-methoxy-6-nitro-5-(trifluoromethoxy)pyridine)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
